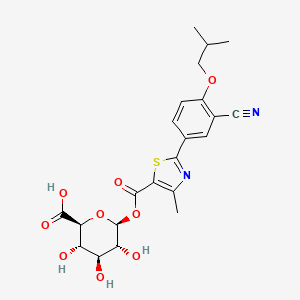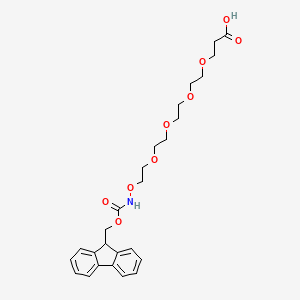
Fmoc-氨基氧基-PEG4-酸
描述
Fmoc-aminooxy-PEG4-acid: is a polyethylene glycol-based linker compound used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). It features an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal carboxylic acid. This compound is valued for its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds .
科学研究应用
Chemistry: Fmoc-aminooxy-PEG4-acid is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application leverages the compound’s ability to form stable amide bonds and increase solubility .
Biology and Medicine: In biological and medical research, Fmoc-aminooxy-PEG4-acid is used to create conjugates for targeted drug delivery and imaging. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for various biomedical applications .
Industry: In the pharmaceutical industry, Fmoc-aminooxy-PEG4-acid is used to modify the pharmacokinetic properties of drugs, improving their solubility, stability, and targeted delivery .
作用机制
Target of Action
Fmoc-Aminooxy-PEG4-acid is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The Fmoc-Aminooxy-PEG4-acid molecule contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Aminooxy-PEG4-acid is the ubiquitin-proteasome system . PROTACs, which are synthesized using Fmoc-Aminooxy-PEG4-acid, exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in Fmoc-Aminooxy-PEG4-acid increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as it enhances the bioavailability of the compound.
Result of Action
The result of the action of Fmoc-Aminooxy-PEG4-acid, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This degradation can alter cellular processes and potentially lead to desired therapeutic effects.
Action Environment
The action of Fmoc-Aminooxy-PEG4-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . Additionally, the presence of primary amine groups and activators is necessary for the formation of the amide bond . The compound’s stability and efficacy can also be affected by temperature and storage conditions .
生化分析
Biochemical Properties
Fmoc-aminooxy-PEG4-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of Fmoc-aminooxy-PEG4-acid primarily involves its role as a linker in PROTACs. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . This allows for the selective degradation of target proteins via the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-aminooxy-PEG4-acid typically involves the protection of the aminooxy group with an Fmoc group. The terminal carboxylic acid can then be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods: Industrial production methods for Fmoc-aminooxy-PEG4-acid are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: Fmoc-aminooxy-PEG4-acid primarily undergoes substitution reactions. The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free aminooxy group. This free aminooxy group can then participate in further conjugation reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or DCC are used as activators for forming stable amide bonds with primary amines
Major Products: The major products formed from these reactions include the free aminooxy compound after deprotection and various conjugated products depending on the primary amine used in the amide bond formation .
相似化合物的比较
- Fmoc-aminooxy-PEG-acid
- Fmoc-aminooxy-PEG-NHS ester
- Fmoc-Lys (biotin-PEG)-OH
Comparison: Fmoc-aminooxy-PEG4-acid is unique due to its specific PEG4 spacer length, which provides an optimal balance between solubility and flexibility. Compared to other similar compounds, it offers enhanced solubility in aqueous media and is particularly suited for applications requiring precise linker lengths .
属性
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNUHJABIFADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


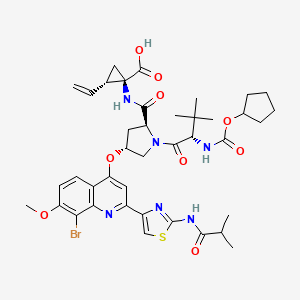
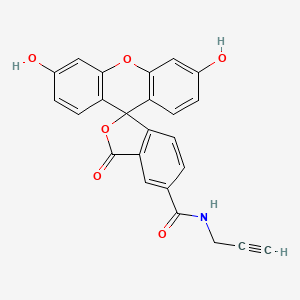
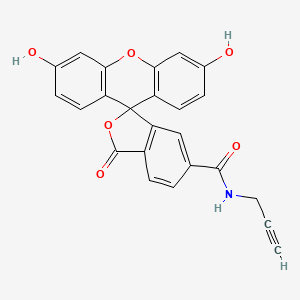

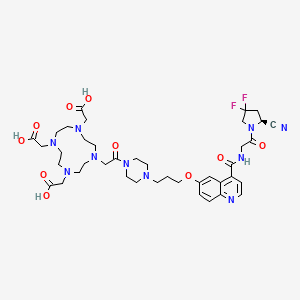
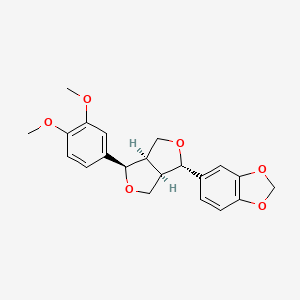
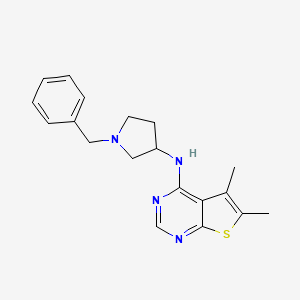

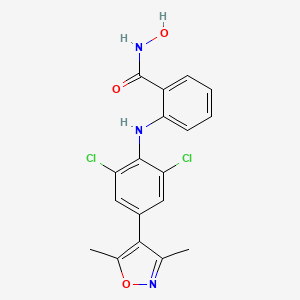
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
